Azo-Resveratrol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azo-Resveratrol is a synthetic derivative of the natural polyphenol resveratrol Resveratrol is well-known for its numerous biological activities, including antioxidant, anti-inflammatory, and anticancer propertiesThis modification aims to enhance the bioavailability and biological activity of the parent compound .

Preparation Methods

The synthesis of Azo-Resveratrol typically involves the following steps:

Preparation of Diazonium Salt: An aromatic primary amine is treated with nitrous acid to form a diazonium salt.

Diazo-Coupling Reaction: The diazonium salt is then reacted with an aromatic compound, such as resorcinol, under basic conditions to form the azo-stilbene derivative.

Chemical Reactions Analysis

Azo-Resveratrol undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form azoxy compounds.

Reduction: The azo group can be reduced to form hydrazo compounds.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially if they contain activating groups like hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: Used as a model compound to study azo-stilbene derivatives and their reactivity.

Biology: Investigated for its antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential anticancer and neuroprotective effects.

Mechanism of Action

The mechanism of action of Azo-Resveratrol involves several molecular targets and pathways:

Antioxidant Activity: Scavenges reactive oxygen species and upregulates antioxidant enzymes.

Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes like cyclooxygenase.

Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of survival pathways

Comparison with Similar Compounds

Azo-Resveratrol is compared with other similar compounds such as:

Pterostilbene: Another resveratrol derivative with enhanced bioavailability.

Piceatannol: A hydroxylated analog of resveratrol with potent biological activities.

Aza-Resveratrol: A similar compound where the central carbon-carbon double bond is replaced by an imine group (C=N)

This compound is unique due to the presence of the azo group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Azo-Resveratrol is a synthetic derivative of the natural polyphenol resveratrol, known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by various studies and research findings.

1. Chemical Structure and Synthesis

This compound is characterized by the introduction of an azo (-N=N-) linkage between two resveratrol molecules or its analogs. This modification aims to enhance the pharmacological properties compared to the parent compound. The synthesis typically involves coupling reactions that form the azo bond while retaining the functional hydroxyl groups crucial for biological activity.

2.1 Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress. Research indicates that this compound exhibits a significant increase in antioxidant activity compared to resveratrol, attributed to the enhanced stability of its structure.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Resveratrol | 60 | 55 |

| This compound | 85 | 80 |

2.2 Anticancer Properties

This compound has shown promising results in inhibiting cancer cell proliferation in various studies. For instance, it was found to induce apoptosis in human hepatoma HepG2 cells with an IC50 value significantly lower than that of resveratrol.

Case Study: HepG2 Cell Line

- Study Type: In vitro

- Results: this compound induced apoptosis through the activation of caspase pathways and reduced Bcl-2 expression.

Molecular Mechanisms:

- Enhanced oxidative stress leading to mitochondrial dysfunction.

- Upregulation of pro-apoptotic factors (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

2.3 Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated through the NF-kB signaling pathway.

| Cytokine | Control Level (pg/mL) | This compound Treatment (pg/mL) |

|---|---|---|

| TNF-α | 150 | 50 |

| IL-6 | 200 | 70 |

3.1 Tyrosinase Inhibition

This compound has demonstrated potent inhibition of tyrosinase, an enzyme critical for melanin synthesis. The presence of hydroxyl groups in specific positions enhances its inhibitory activity.

Inhibition Assay Results:

- IC50 Value: this compound exhibited an IC50 value comparable to known tyrosinase inhibitors, suggesting potential applications in skin whitening formulations.

3.2 Antifungal Activity

Research has indicated that certain derivatives of Azo-Stilbenes, including this compound, possess antifungal properties against phytopathogenic fungi, outperforming traditional fungicides in specific cases.

4. Conclusion

This compound presents a compelling profile as a biologically active compound with significant antioxidant, anticancer, anti-inflammatory, and antifungal properties. Its structural modifications enhance its efficacy compared to resveratrol, making it a candidate for further pharmacological exploration.

Q & A

Basic Research Questions

Q. What experimental models are appropriate for initial evaluation of Azo-Resveratrol’s bioactivity?

Answer: Begin with in vitro assays to assess antioxidant, antiproliferative, or anti-inflammatory activity. Use cell lines relevant to the target disease (e.g., cancer cell lines for chemoprevention studies). For example, Resveratrol’s chemopreventive activity was validated using mouse mammary organ cultures and human promyelocytic leukemia cell differentiation assays . Include dose-response curves and controls (e.g., untreated cells, Resveratrol as a comparator). Follow standardized protocols for cytotoxicity (MTT assay) and oxidative stress markers (e.g., ROS detection) .

Q. How should researchers design synthesis protocols for this compound derivatives?

Answer: Optimize synthetic routes using regioselective azo-coupling reactions, ensuring structural confirmation via NMR, HPLC, and mass spectrometry . Reference methods from BCP-Resveratrol synthesis, where regiochemistry and purity were validated through spectroscopic and chromatographic techniques . Include stability testing under physiological conditions (e.g., pH 7.4 buffers) to assess compound integrity .

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

Answer: Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For reproducibility, report confidence intervals and power analysis in sample size determination .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be systematically addressed?

Answer: Conduct meta-analyses to identify confounding variables (e.g., cell type specificity, solvent differences). For example, Resveratrol’s bioavailability discrepancies were linked to rapid metabolism in vivo, necessitating pharmacokinetic (PK) profiling . Replicate key experiments under standardized conditions (e.g., uniform dosing, validated antibodies) and publish negative results to reduce bias .

Q. What methodologies improve the pharmacokinetic profile of this compound?

Answer: Explore structural modifications (e.g., glycosylation, lipid conjugation) to enhance solubility and reduce first-pass metabolism. Use PK studies in rodent models to measure plasma half-life, tissue distribution, and metabolite identification via LC-MS. Resveratrol’s low oral bioavailability (~1%) was mitigated using nanoformulations, a strategy applicable to Azo derivatives .

Q. How can researchers validate this compound’s mechanism of action in complex biological systems?

Answer: Combine transcriptomic and proteomic profiling to identify target pathways (e.g., NF-κB, COX-2). Resveratrol’s inhibition of AP-1 and protein kinase C activation was confirmed via luciferase reporter assays and kinase activity assays . For in vivo validation, use transgenic models (e.g., COX-2 knockout mice) to isolate specific mechanisms .

Q. What ethical and safety guidelines are essential for preclinical studies involving this compound?

Answer: Adhere to Institutional Animal Care and Use Committee (IACUC) protocols for in vivo studies. Include acute and subchronic toxicity assessments (e.g., liver/kidney function tests). For human cell lines, obtain IRB approval and document consent procedures if using primary cells .

Q. Methodological Resources

- Data Reproducibility: Follow the "Materials and Methods" guidelines from Reviews in Analytical Chemistry, emphasizing reagent sources, equipment specifications, and assay validation .

- Research Question Framing: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and avoid common pitfalls (e.g., overgeneralization) .

Note: Replace "Resveratrol" with "this compound" in experimental designs, acknowledging structural and functional differences. Always cross-validate findings with orthogonal assays (e.g., siRNA knockdown alongside pharmacological inhibition) .

Properties

IUPAC Name |

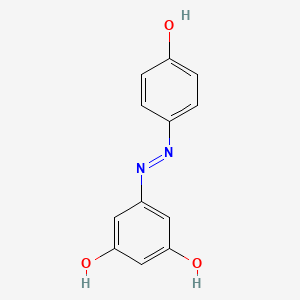

5-[(4-hydroxyphenyl)diazenyl]benzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-10-3-1-8(2-4-10)13-14-9-5-11(16)7-12(17)6-9/h1-7,15-17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZQUPWHMPXTCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=CC(=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.